molecular formula C8H6BrF2NO3 B1409348 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene CAS No. 1822816-35-2

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Cat. No. B1409348
M. Wt: 282.04 g/mol
InChI Key: FCVJBFUKWZRGFB-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” is a chemical compound with diverse properties, making it valuable for various applications like drug synthesis, material science, and organic chemistry studies1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”. It’s likely that this compound is synthesized in a laboratory setting for specific research purposes1.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.



Chemical Reactions Analysis

The chemical reactions involving “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the conditions and the reactants used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, I couldn’t find specific information on these properties for "3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene"2.


Scientific Research Applications

Bromination of Nitrobenzene Derivatives

Electrophilic bromination is a crucial reaction in organic synthesis, and compounds like 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene are often derived from such processes. Sobolev et al. (2014) demonstrated the use of Ba(BrF4)2 as a highly active brominating agent for nitrobenzene, leading to the formation of bromo-nitrotoluene derivatives. This study highlights the simplicity and effectiveness of bromination in the presence of electron-donating and electron-accepting substituents without the need for catalysts or harsh conditions (Sobolev et al., 2014).

Synthesis of Nitrobenzene Derivatives

The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene-like compounds is pivotal in pharmaceutical and material sciences. Zhai Guang-xin (2006) explored the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for treating arrhythmia. The study focused on optimizing reaction conditions, such as temperature, solvent, time, and proportions, using 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).

Role in Polymer Solar Cells

The introduction of nitrobenzene derivatives into polymer solar cells can significantly impact their efficiency. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene (1-Br-4-NB, C6H4BrNO2) to the active layer of polymer solar cells (PSCs), resulting in an optimal device performance when the added amount was 25 wt%. This study demonstrated that the formation of charge transfer complexes could improve the power conversion efficiency (PCE) of PSCs by more than 57% compared to cells without 1-Br-4-NB. The enhancement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).

Vibrational Spectroscopy Studies

Studying the vibrational properties of substituted benzenes, including those related to 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene, provides insights into their molecular structures and behaviors. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including bromo- and difluorobenzene derivatives. Their work offered detailed vibrational assignments and revised several previously suggested ones, contributing to a deeper understanding of these compounds' physical and chemical properties (Reddy & Rao, 1994).

Safety And Hazards

The safety and hazards of a chemical compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, handling precautions, and disposal methods. Unfortunately, I couldn’t find an MSDS for “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.


Future Directions

The future directions for research on “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the results of current studies and the needs of the scientific community. Unfortunately, I couldn’t find specific information on future directions for this compound.


Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJBFUKWZRGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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